molecular formula C17H17NO2S B2939952 3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one CAS No. 797780-57-5

3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2939952
CAS No.: 797780-57-5
M. Wt: 299.39
InChI Key: UCYPSZUJNIAEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Isopropoxybenzyl)benzo[d]thiazol-2(3H)-one is a chemical compound of significant interest in medicinal chemistry research, built upon the versatile benzo[d]thiazol-2(3H)-one scaffold. This scaffold is recognized for its diverse pharmacological potential, particularly in the realm of central nervous system (CNS) disorders . Research on closely related derivatives has demonstrated promising antidepressant and anticonvulsant activities in preclinical models, with some compounds showing efficacy comparable to or exceeding reference drugs like fluoxetine and phenobarbital . The mechanism for these effects may involve the modulation of key neurotransmitters, such as serotonin and norepinephrine . Beyond CNS research, the benzothiazolone core is also being explored for its anti-inflammatory properties . Certain analogues act as potent and selective agonists for the CB2 receptor, a key target in immunomodulation, presenting a potential pathway for mitigating inflammatory processes without triggering psychotropic effects . Additionally, this chemical structure serves as a valuable precursor in organic synthesis for constructing more complex molecules, including those investigated as antimicrobial agents that target bacterial enzymes like dihydropteroate synthase (DHPS) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-12(2)20-15-9-5-3-7-13(15)11-18-14-8-4-6-10-16(14)21-17(18)19/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYPSZUJNIAEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with an appropriate benzyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs and their substituent-driven properties are summarized below:

Compound Name/ID Substituent(s) Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR) Metabolic Stability (t₁/₂)
Target Compound 2-Isopropoxybenzyl N/A N/A N/A Not reported
4e 2-Methylbenzyl 90–92 Not reported δ 7.8–6.5 (aromatic protons) Not reported
5j Piperazine-linked bivalent 51–53 Not reported δ 3.5 (piperazine CH₂) Not reported
SN56 Azepane-ethyl N/A N/A N/A <1 min (rat liver microsomes)
4a Phenyl-1,3,4-oxadiazole 91.4 Reported (yellow solid) δ 8.2 (oxadiazole CH) Not reported
6-Fluorobenzo[d]thiazol-2(3H)-one 6-Fluoro N/A N/A N/A Enhanced stability (inferred)
Key Observations:
  • Electron-Donating Groups (EDGs): Methoxy (4c ) and isopropoxy groups improve solubility but may reduce binding affinity due to steric hindrance. Fluorine Substitution: Fluorinated derivatives (e.g., 6-Fluoro ) exhibit improved metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

Metabolic Stability

  • Adamantanamine vs. Azepane : Replacing the azepane ring in SN56 with adamantanamine (compounds 7–12 ) improves metabolic stability, as bulky adamantane resists cytochrome P450 oxidation.
  • Isopropoxy Group : The branched alkoxy substituent in the target compound may offer intermediate stability compared to linear alkoxy or unprotected amines.

Biological Activity

3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one is a compound derived from the benzo[d]thiazole family, known for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole core substituted with an isopropoxybenzyl group. The synthesis typically involves nucleophilic substitution reactions, where the benzo[d]thiazole derivative is reacted with isopropoxybenzyl halides under basic conditions to yield the target compound.

Antidiabetic Potential

Recent studies have highlighted the potential of benzo[d]thiazole derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes management. For instance, a related compound demonstrated significant PTP1B inhibitory activity with an IC50 value of 11.17 μM and exhibited in vivo anti-hyperglycemic effects in diabetic rat models . This suggests that 3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one may possess similar properties, warranting further investigation.

Antimicrobial Activity

Benzo[d]thiazole derivatives are also recognized for their antimicrobial properties. A study synthesized various derivatives and evaluated their antibacterial and antifungal activities against standard strains. Compounds showed varying degrees of efficacy, indicating that structural modifications can enhance biological activity . The presence of the isopropoxy group may influence the lipophilicity and membrane permeability of the compound, potentially improving its antimicrobial effectiveness.

Antioxidant Properties

Antioxidant activity is another notable feature of benzo[d]thiazole derivatives. Research indicates that these compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against oxidative stress-related diseases . The antioxidant capacity may be attributed to the electron-donating ability of the thiazole ring.

Case Studies

  • Diabetes Management : In a study focusing on PTP1B inhibitors, researchers synthesized several derivatives and assessed their impact on glucose levels in streptozotocin-induced diabetic rats. The most potent analogs displayed significant reductions in blood glucose levels, supporting the hypothesis that modifications to the benzo[d]thiazole structure can enhance antidiabetic activity .
  • Antimicrobial Evaluation : A series of benzo[d]thiazole derivatives were tested for their antimicrobial properties against various pathogens. Results indicated that certain substitutions significantly increased activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural diversity in optimizing biological effects .

Summary of Findings

Activity Related Compound IC50/Effect Model/Assay
PTP1B Inhibition3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acidIC50 = 11.17 μMIn vitro PTP1B assay
AntimicrobialVarious benzo[d]thiazole derivativesVaries by structureAntibacterial/fungal assays
AntioxidantBenzo[d]thiazole derivativesSignificant scavengingLipid peroxidation assay

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of benzo[d]thiazol-2(3H)-one derivatives. For example, 3-substituted benzyl groups can be introduced via nucleophilic substitution using benzyl halides under basic conditions (e.g., NaH in CH₃CN) . Evidence also highlights the use of hydrogenation (10% Pd/C, 35 psi H₂) to reduce intermediates, achieving yields of 51–53% . Solvent choice (e.g., THF vs. ethanol/water mixtures) significantly impacts reaction efficiency, with polar aprotic solvents favoring alkylation .

Q. How can structural characterization of 3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one be optimized?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns, particularly the isopropoxybenzyl group (δ ~1.2 ppm for isopropyl CH₃ and δ ~4.5 ppm for OCH₂) . High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., calculated vs. observed m/z within 0.001 Da) . X-ray crystallography is recommended for resolving tautomeric equilibria in intermediates, as seen in benzo[4,5]thiazolo[3,2-d]tetrazole systems .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence tautomeric equilibria in benzo[d]thiazole intermediates?

  • Methodological Answer : In intermediates like benzo[4,5]thiazolo[3,2-d]tetrazole (1a) and 2-azidobenzo[d]thiazole (2a) , solvent polarity dictates tautomer ratios. For example, CDCl₃ shifts the equilibrium to 1.8:1 (1a:2a), while nonpolar solvents favor tetrazole forms . Substituents at the C6 position (e.g., electron-withdrawing groups) stabilize the azide tautomer, critical for downstream CuAAC "click" reactions . Monitor equilibria via dynamic ¹H NMR or UV-Vis spectroscopy.

Q. What strategies mitigate side reactions during the alkylation of benzo[d]thiazol-2(3H)-one derivatives?

  • Methodological Answer : Competitive oxidation or dimerization can occur under basic conditions. Use TFA (trifluoroacetic acid) to protonate reactive sites and suppress oxidation . For benzyl halides, slow addition at low temperatures (0–5°C) minimizes polysubstitution. Evidence shows that TBTU coupling agents improve regioselectivity in benzoxazolone/thiazolone alkylation .

Q. How can biological activity (e.g., neuroprotective or antimicrobial) be systematically evaluated for this compound?

  • Methodological Answer : For neuroprotection , use in vitro models like SH-SY5Y cells exposed to oxidative stress (H₂O₂/glutamate), measuring viability via MTT assays . For antimicrobial screening , employ MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, comparing to controls like ciprofloxacin . Structural analogs with piperazine linkers (e.g., compound 5j) show enhanced blood-brain barrier penetration, a key factor in neuroprotective studies .

Data Contradiction Analysis

Q. How can conflicting reports on the antimicrobial efficacy of benzothiazolone derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from substituent positioning . For example, C6-amino groups (as in 7a–b) enhance activity against S. aureus, while C2-methoxy groups reduce potency . Use QSAR modeling to correlate electronic effects (Hammett σ values) with bioactivity. Evidence suggests nitro groups at C8 (e.g., in chromenone derivatives) improve antifungal activity but increase cytotoxicity .

Q. Why do some synthetic routes for 3-substituted benzothiazolones report low yields (<50%)?

  • Methodological Answer : Low yields are often due to competing tetrazole formation during azide cyclization. Optimize stoichiometry (e.g., 1.2 eq NaN₃) and use CuI catalysts to favor triazole products . In Pd/C hydrogenation, incomplete reduction of nitro intermediates can occur; monitor via TLC and extend reaction times to 8–12 hr .

Experimental Design Tables

Parameter Optimized Condition Impact on Yield/Activity Reference
Alkylation solventTHF (0°C, NaH)65–70% yield for benzyl derivatives
Tautomer equilibriumCDCl₃ (1.8:1 ratio of 1a:2a)Favors azide for CuAAC reactions
Antimicrobial assayMIC = 6.25 µg/mL against E. coliNitro group at C8 enhances activity

Key Citations

  • Synthesis and tautomerism:
  • Biological evaluation:
  • Structural characterization:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.